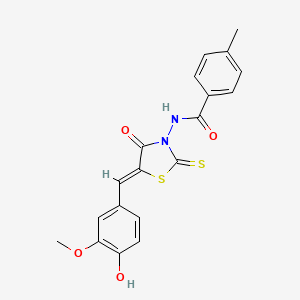
(Z)-N-(5-(4-羟基-3-甲氧基苄叉基)-4-氧代-2-硫代硫代唑烷-3-基)-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzamide group, which can enhance its pharmacological properties.
科学研究应用
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound has been synthesized as part of efforts to develop new tyrosinase inhibitors .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . It was designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . Melanin synthesis is stimulated by a variety of molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, including forskolin, glycyrrhizin, and 3-isobutyl-1-methylxanthine (IBMX), UVB radiation, and the placental total lipid fraction .
Pharmacokinetics
The compound has shown good in-vitro and in-vivo safety profile , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound suppresses the production of melanin via the inhibition of tyrosinase activity . It has been found to attenuate α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .
生化分析
Biochemical Properties
This compound has been reported to interact with key enzymes involved in metabolic disorders like Diabetes mellitus (DM), including α-glucosidase, α-amylase, PTP-1B, and DPP-4 . The compound predominantly exhibited good in-vitro DPP-4 inhibition .
Cellular Effects
The compound’s effects on cells are primarily related to its role in metabolic pathways. It has been shown to influence cell function by interacting with key enzymes and altering their activity .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that the compound shows good in-vitro and in-vivo safety profile .
Dosage Effects in Animal Models
In animal models, the compound has demonstrated antidiabetic activity . The effects of varying dosages of the compound in these models are yet to be fully investigated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazolidinone sulfur to sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to a hydroxyl group
Substitution: Nucleophilic substitution at the benzamide or thiazolidinone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the hydroxyl derivative.
相似化合物的比较
Similar Compounds
- N-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- 4-hydroxy-N’-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
- N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is unique due to its combination of a thiazolidinone core and a benzamide group, which can confer distinct biological activities and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11-3-6-13(7-4-11)17(23)20-21-18(24)16(27-19(21)26)10-12-5-8-14(22)15(9-12)25-2/h3-10,22H,1-2H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHHCOAVXUFIW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
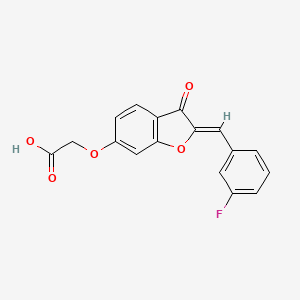
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2424447.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)
![6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424458.png)
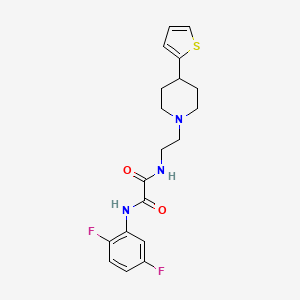
![2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2424460.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)
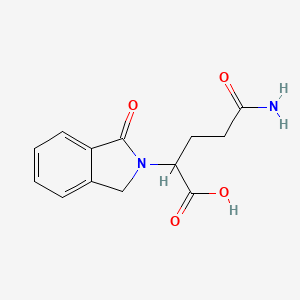
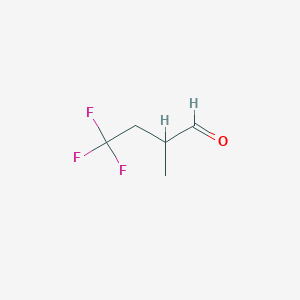
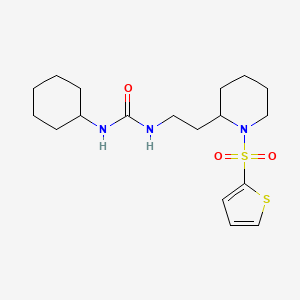
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![N-(4-acetylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424467.png)
![1-(2,5-dimethylfuran-3-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2424468.png)
